3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a complex organic compound that belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives. These compounds are known for their unique bicyclic structure, which includes a nitrogen atom within the ring system. The presence of the 4-fluorophenylsulfonyl group adds to the compound’s chemical diversity and potential biological activity .
Preparation Methods
The synthesis of 3-[(4-fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclopropanation of maleimides with N-tosylhydrazones using palladium catalysis. This reaction provides high yields and diastereoselectivities, making it a practical approach for producing this compound . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers mild reaction conditions and excellent functional group tolerance .
Chemical Reactions Analysis
3-[(4-fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-[(4-fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various biological targets, including enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-[(4-fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific structural features and functional groups. Similar compounds include:
Cycloclavine: A natural ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related bicyclic framework.
Adozelesin: A synthetic analogue with high cytotoxicity and potential antitumor activity.
These compounds share the 3-azabicyclo[3.1.0]hexane core but differ in their functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO4S/c13-8-1-3-9(4-2-8)19(17,18)14-6-7-5-10(7)11(14)12(15)16/h1-4,7,10-11H,5-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUDSGMYXYNNMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332474 |
Source
|
Record name | 3-(4-fluorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50085511 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1008396-75-5 |
Source
|
Record name | 3-(4-fluorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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